molecular formula C13H11ClN2 B2433154 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 58170-96-0

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B2433154
CAS RN: 58170-96-0
M. Wt: 230.7
InChI Key: LLBSZCFWRDABLY-UHFFFAOYSA-N
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Description

The molecule “2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a type of organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a chlorine atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent condensation reactions . These reactions typically involve the reaction of several different starting materials to form a complex product. In the case of pyrimidine derivatives, these reactions often involve the use of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a cyclopentapyrimidine core, with a chlorine atom substituted at the 2-position and a phenyl group substituted at the 4-position .

Scientific Research Applications

Synthesis and Structural Analysis

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its derivatives are primarily investigated for their synthesis methods and structural properties. Gao et al. (2015) synthesized enantiomeric derivatives of a similar compound and analyzed their structures using single-crystal X-ray diffraction. This study emphasizes the importance of stereochemistry and crystalline structure in understanding the compound's properties and potential applications in various fields such as material science and pharmacology Gao et al., 2015.

Biological Activities

Although the focus is not on drug usage or side effects, it's worth noting that derivatives of this compound have been explored for their biological activities. For example, synthesis of various 4-substituted derivatives and their potential inhibitory activities against platelet aggregation were investigated by Sasaki et al. (1990). This indicates the compound's relevance in biological research, potentially contributing to the development of therapeutic agents Sasaki, Hirota, Arimoto, Satoh, Ohtomo, & Nakayama, 1990.

Applications in Material Science

Research by Hussain et al. (2020) delves into the significance of pyrimidine derivatives in material science, particularly for their applications in nonlinear optics (NLO). They conducted a comprehensive study comparing theoretical (DFT/TDDFT) and experimental data on various pyrimidine derivatives, highlighting the compound's potential in optoelectronic and high-tech applications Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020.

Antibacterial Activity

Salahuddin, Kakad, and Shantakumar (2009) synthesized novel series of pyrimidine derivatives and tested them against both Gram-positive and Gram-negative bacteria. This study underscores the potential utility of these compounds in developing new antibacterial agents Salahuddin, Kakad, & Shantakumar, 2009.

properties

IUPAC Name

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-13-15-11-8-4-7-10(11)12(16-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBSZCFWRDABLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottomed flask containing 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.85 g, 10.5 mmol) was added phenylboronic acid (1.43 g, 11.8 mmol), dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium (II) (complex with methylene chloride), (800 mg, 0.98 mmol), triethylamine (4.1 mL, 29 mmol), dimethylformamide (30 mL), and water (2 mL). The reaction mixture was heated to 80° C. for 14 h, then cooled to rt and diluted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated on a rotary evaporator. The material was purified by flash column chromatography to afford 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.25 g, 52%) as an off-white solid.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro-((bis-diphenylphosphino)ferrocenyl)-palladium (II)
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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